Cortagine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

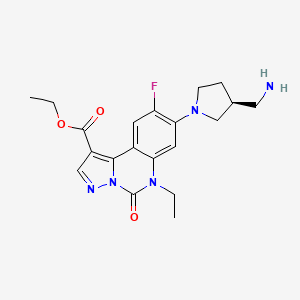

Cortagine is a highly selective peptide agonist for the corticotropin-releasing factor receptor subtype 1. This compound was developed to study the behavioral and autonomic functions associated with the stress response. This compound has shown significant potential in preclinical models for its anxiogenic and antidepressant-like effects .

Preparation Methods

Cortagine is synthesized from chimeric intermediate sequences derived from ovine corticotropin-releasing factor, sauvagine, and human/rat corticotropin-releasing factor. The resulting peptide is highly soluble and has a strong affinity for the corticotropin-releasing factor receptor subtype 1 .

Chemical Reactions Analysis

Cortagine undergoes various chemical reactions, primarily involving its interaction with the corticotropin-releasing factor receptor subtype 1. The compound has a strong affinity for this receptor, with an inhibitory concentration (IC50) of less than 5 nanomolar . The addition of a glutamate residue at position 21 significantly reduces its binding preference for the corticotropin-releasing factor receptor subtype 2 and the corticotropin-releasing factor binding protein .

Scientific Research Applications

Cortagine has been extensively studied for its role in modulating anxiety and depression-like behaviors. It has been tested in various preclinical models, including the elevated plus-maze test and the forced swim test, where it demonstrated significant anxiogenic and antidepressant-like effects . Additionally, this compound has been used to study the autonomic functions associated with the stress response, including heart rate and heart rate variability . Its specificity for the corticotropin-releasing factor receptor subtype 1 makes it a valuable tool for understanding the differential roles of corticotropin-releasing factor receptor subtypes in stress-related behaviors and autonomic functions .

Mechanism of Action

Cortagine exerts its effects by selectively binding to the corticotropin-releasing factor receptor subtype 1. This binding activates the receptor, leading to the modulation of various stress-related behaviors and autonomic functions.

Comparison with Similar Compounds

Cortagine is unique in its high selectivity for the corticotropin-releasing factor receptor subtype 1. Other similar compounds include ovine corticotropin-releasing factor and sauvagine, which have been used to study the roles of corticotropin-releasing factor receptor subtypes in stress-related behaviors . this compound’s enhanced selectivity and reduced affinity for the corticotropin-releasing factor receptor subtype 2 and the corticotropin-releasing factor binding protein make it a more potent and specific tool for studying the corticotropin-releasing factor receptor subtype 1 .

Properties

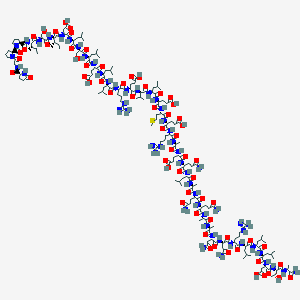

Molecular Formula |

C192H323N55O63S |

|---|---|

Molecular Weight |

4442 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C192H323N55O63S/c1-32-95(23)148(243-183(304)130(84-249)241-187(308)149(96(24)33-2)244-184(305)131-42-37-67-247(131)189(310)132-43-38-66-246(132)139(257)82-208-156(277)106-47-56-138(256)214-106)186(307)239-127(80-145(268)269)180(301)234-123(76-92(17)18)177(298)240-129(83-248)182(303)235-118(71-87(7)8)171(292)225-113(51-60-143(264)265)166(287)230-120(73-89(11)12)174(295)231-117(70-86(5)6)170(291)218-104(40-35-64-206-191(201)202)159(280)223-114(52-61-144(266)267)168(289)242-147(94(21)22)185(306)238-124(77-93(19)20)172(293)224-112(50-59-142(262)263)164(285)226-115(62-68-311-31)167(288)222-111(49-58-141(260)261)163(284)217-103(39-34-63-205-190(199)200)157(278)212-100(28)153(274)216-110(48-57-140(258)259)162(283)221-109(46-55-135(195)253)165(286)228-116(69-85(3)4)169(290)213-101(29)154(275)215-108(45-54-134(194)252)161(282)220-107(44-53-133(193)251)158(279)211-98(26)152(273)210-99(27)155(276)227-125(78-136(196)254)179(300)236-126(79-137(197)255)178(299)219-105(41-36-65-207-192(203)204)160(281)229-119(72-88(9)10)173(294)232-121(74-90(13)14)175(296)233-122(75-91(15)16)176(297)237-128(81-146(270)271)181(302)245-150(102(30)250)188(309)209-97(25)151(198)272/h85-132,147-150,248-250H,32-84H2,1-31H3,(H2,193,251)(H2,194,252)(H2,195,253)(H2,196,254)(H2,197,255)(H2,198,272)(H,208,277)(H,209,309)(H,210,273)(H,211,279)(H,212,278)(H,213,290)(H,214,256)(H,215,275)(H,216,274)(H,217,284)(H,218,291)(H,219,299)(H,220,282)(H,221,283)(H,222,288)(H,223,280)(H,224,293)(H,225,292)(H,226,285)(H,227,276)(H,228,286)(H,229,281)(H,230,287)(H,231,295)(H,232,294)(H,233,296)(H,234,301)(H,235,303)(H,236,300)(H,237,297)(H,238,306)(H,239,307)(H,240,298)(H,241,308)(H,242,289)(H,243,304)(H,244,305)(H,245,302)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,199,200,205)(H4,201,202,206)(H4,203,204,207)/t95-,96-,97-,98-,99-,100-,101-,102+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,147-,148-,149-,150-/m0/s1 |

InChI Key |

ZRXFCMBSXKIROJ-LUYVHWDWSA-N |

Isomeric SMILES |

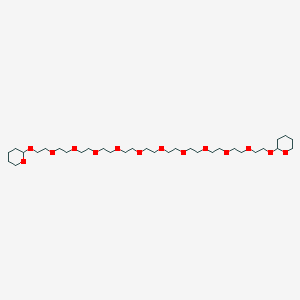

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)

![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)